tert-Butyl 3-(2-morpholinoethyl)azetidine-1-carboxylate
Description
tert-Butyl 3-(2-morpholinoethyl)azetidine-1-carboxylate (CAS 2082754-85-4) is a nitrogen-containing heterocyclic compound featuring an azetidine core functionalized with a tert-butyl carboxylate group and a 2-morpholinoethyl side chain. Its synthesis typically involves nucleophilic substitution or coupling reactions, with purification via chromatography .
Properties
Molecular Formula |
C14H26N2O3 |
|---|---|
Molecular Weight |
270.37 g/mol |
IUPAC Name |
tert-butyl 3-(2-morpholin-4-ylethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C14H26N2O3/c1-14(2,3)19-13(17)16-10-12(11-16)4-5-15-6-8-18-9-7-15/h12H,4-11H2,1-3H3 |
InChI Key |
VXFCXJZLDMAQHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CCN2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(2-morpholinoethyl)azetidine-1-carboxylate typically involves the reaction of azetidine with tert-butyl chloroformate and morpholine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified through column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and solvents but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(2-morpholinoethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine moiety can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new azetidine derivatives with different functional groups.
Scientific Research Applications
tert-Butyl 3-(2-morpholinoethyl)azetidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds and enzyme inhibitors.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(2-morpholinoethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways and molecular targets depend on the specific application and the structure of the compound being synthesized .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares tert-Butyl 3-(2-morpholinoethyl)azetidine-1-carboxylate with analogs differing in substituents, synthetic routes, and physicochemical properties.
Morpholine-Containing Analogs
Key Differences :
- The methoxy-oxoethyl analog () exhibits lower yields (64–83%) compared to the parent compound (95%) due to steric challenges during synthesis.
- The addition of a carbonyl group increases molecular weight and alters solubility, as evidenced by IR spectroscopy .
Halogenated Alkyl Chain Analogs
Key Differences :
- The bromoethyl derivative (CAS 1420859-80-8) is more lipophilic (LogP: 2.1) than the morpholinoethyl parent compound (LogP: 1.2), making it suitable for cross-coupling reactions .
Aromatic and Heterocyclic Analogs
Key Differences :
- The pyrimidinyl analog (CAS 1236861-59-8) has a lower molecular weight (235.28 g/mol) and reduced BBB penetration compared to the morpholinoethyl compound, limiting its CNS applications .
- The 4-formylphenyl derivative (CAS 253801-18-2) is ideal for bioconjugation due to its aldehyde functionality, a feature absent in the parent compound .
Key Differences :
- The amino-hydroxymethyl variant (CAS 1262411-27-7) has enhanced aqueous solubility, making it suitable for peptide-based therapeutics .
Biological Activity
Introduction
tert-Butyl 3-(2-morpholinoethyl)azetidine-1-carboxylate is a heterocyclic compound featuring an azetidine ring, a tert-butyl group, and a morpholinoethyl substituent. This unique structure contributes to its potential pharmacological properties, which have been the subject of various studies. This article delves into the biological activities associated with this compound, including its antimicrobial and antitumor properties, as well as its synthesis and structure-activity relationships (SAR).
The molecular formula of this compound is C_{12}H_{19}N_{2}O_{2}, with a molecular weight of approximately 226.33 g/mol. The presence of the morpholino group is particularly significant as it can enhance solubility and bioactivity compared to other azetidine derivatives.
Antimicrobial Activity
Research indicates that many azetidine derivatives exhibit antimicrobial properties . Specifically, compounds structurally similar to this compound have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis (Mtb) .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Tert-butyl 3-(aminomethyl)azetidine-1-carboxylate | 4.00 μM | Effective against Mtb |
| Tert-butyl 3-(methylamino)azetidine | Not Provided | Potential for further study |
Antitumor Properties
In addition to its antimicrobial activity, this compound may possess antitumor properties . Studies have highlighted that azetidine derivatives can inhibit cancer cell proliferation by interfering with critical cellular pathways . For instance, certain analogs have demonstrated significant in vitro activity against cancer cell lines, suggesting that this compound could be a candidate for further development in cancer therapy.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by its structural components. The morpholino group enhances lipophilicity and may improve binding affinity to biological targets such as enzymes or receptors. In SAR studies, modifications to the azetidine ring or substituents can lead to variations in potency and selectivity against specific pathogens or cancer types .
Case Study 1: Antitubercular Activity
A recent study assessed the antitubercular activity of various azetidine derivatives, including those similar to this compound. The results indicated that compounds with specific substitutions exhibited lower MIC values against Mtb, highlighting the importance of structural diversity in enhancing biological activity .
Case Study 2: Cytotoxicity Evaluation
Another investigation evaluated the cytotoxic effects of azetidine derivatives on human embryonic kidney (HEK-293) cells. The findings showed that several compounds were non-toxic at therapeutic concentrations, making them promising candidates for further clinical development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
